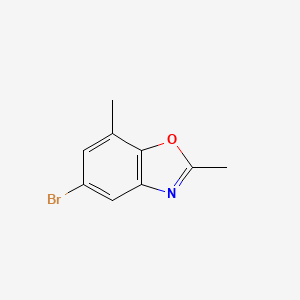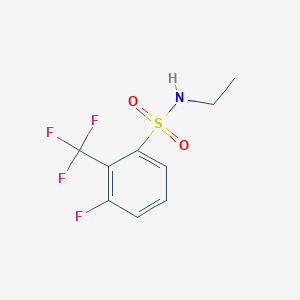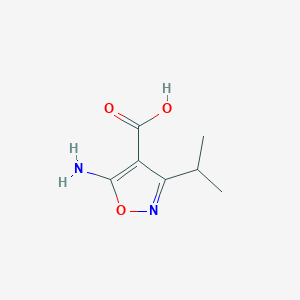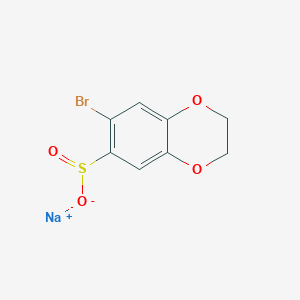![molecular formula C11H23NO B13212646 2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol](/img/structure/B13212646.png)
2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol is an organic compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a cyclohexyl ring, which is further substituted with a methyl group and a propan-2-ol moiety. It is primarily used for research purposes and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol typically involves the reaction of 4-methylcyclohexanone with formaldehyde and hydrogen cyanide to form the corresponding aminomethyl derivative. This intermediate is then reduced using hydrogen in the presence of a catalyst such as palladium on carbon to yield the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aminomethyl derivatives.
Scientific Research Applications
2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: An alkanolamine with similar structural features but lacks the cyclohexyl ring.
4-Methylcyclohexanone: A precursor in the synthesis of 2-[1-(Aminomethyl)-4-methylcyclohexyl]propan-2-ol.
Uniqueness
This compound is unique due to its combination of an aminomethyl group, a cyclohexyl ring, and a propan-2-ol moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-4-methylcyclohexyl]propan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9-4-6-11(8-12,7-5-9)10(2,3)13/h9,13H,4-8,12H2,1-3H3 |
InChI Key |
WLNGGQMAELXMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CN)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


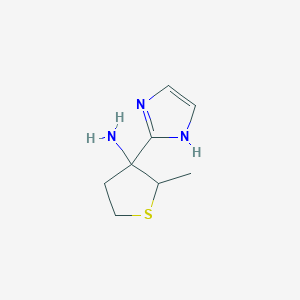
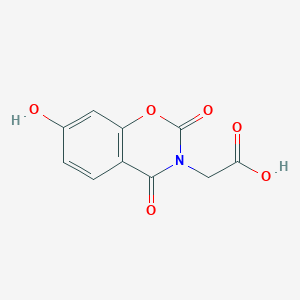
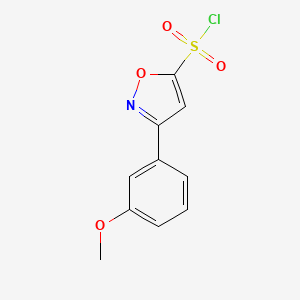
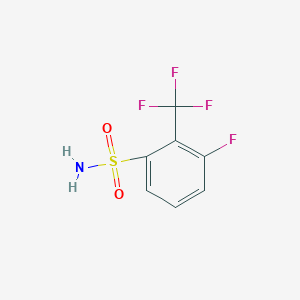
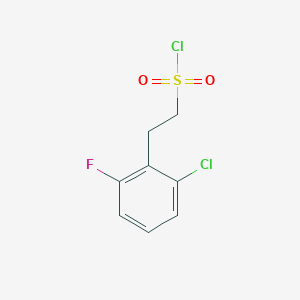
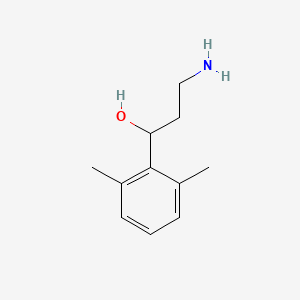
![3-(2-Aminoethyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13212600.png)
![6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13212607.png)
![2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide](/img/structure/B13212611.png)
